Diethyl phenazine-1,4-dicarboxylate
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Overview
Description
Diethyl phenazine-1,4-dicarboxylate is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl phenazine-1,4-dicarboxylate typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions. This reaction forms the phenazine core with diethyl ester groups at the 1 and 4 positions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl phenazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the diethyl ester groups to corresponding alcohols or aldehydes.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Phenazine-1,4-dicarboxylic acid.
Reduction: Phenazine-1,4-dimethanol or phenazine-1,4-dialdehyde.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl phenazine-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and electronic materials due to its stable aromatic structure
Mechanism of Action
The mechanism of action of diethyl phenazine-1,4-dicarboxylate involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Phenazine-1,6-dicarboxylic acid: Another phenazine derivative with similar biological activities
Uniqueness
Diethyl phenazine-1,4-dicarboxylate is unique due to its diethyl ester groups, which enhance its solubility and reactivity compared to other phenazine derivatives. This makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
17353-92-3 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.336 |
IUPAC Name |
diethyl phenazine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-17(21)11-9-10-12(18(22)24-4-2)16-15(11)19-13-7-5-6-8-14(13)20-16/h5-10H,3-4H2,1-2H3 |
InChI Key |
WARKDGHIWSJABN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C2=NC3=CC=CC=C3N=C12)C(=O)OCC |
Synonyms |
1,4-Phenazinedicarboxylic acid diethyl ester |
Origin of Product |
United States |
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